Aderbasib

Catalog No.
S547911
CAS No.
791828-58-5
M.F
C21H28N4O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aderbasib

CAS Number

791828-58-5

Product Name

Aderbasib

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N

SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

INCB7839; INCB 7839; INCB-7839; INCB007839; INCB 007839; INCB-007839; Aderbasib.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Description

The exact mass of the compound Aderbasib is 416.20597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: The specific scientific field for this application is Cancer Research, particularly in the context of tumor cell proliferation .

Summary of the Application: Aderbasib (codenamed INCB7839) is a sheddase inhibitor that may suppress tumor cell proliferation . It acts on multiple receptor classes and subclasses and is observed to regulate the tumor necrosis factor of cancer cells .

Results or Outcomes: Aderbasib was tested in HER2+ breast cancer phase I/II trials in combination with trastuzumab . Despite promising initial results and evidence that Aderbasib blocks HER2 shedding, the trial failed and development was discontinued . Aderbasib is currently being tested in combination with rituximab for diffuse large b cell non-hodgkin lymphoma .

Application in Antiviral Research

Specific Scientific Field: The specific scientific field for this application is Antiviral Research .

Summary of the Application: Aderbasib has been found to show an antiviral effect against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells .

Methods of Application or Experimental Procedures: Aderbasib works by inhibiting the interaction between ADAM17 and sE2-Fc. As the concentration of the compound increases, the binding of sE2-Fc decreases, and at 100 μM, almost no binding is detected in trypsinized PK15 cells .

Results or Outcomes: Aderbasib (100-1000 μM; pretreatment 0.5 hours) showed antiviral activity against CSFV pseudovirus in PK15 cells at concentrations of 100 μM and 1 mM .

Application in Glioma Research

Specific Scientific Field: The specific scientific field for this application is Glioma Research .

Summary of the Application: Aderbasib has been found to block the growth of gliomas, a type of tumor that occurs in the brain and spinal cord .

Methods of Application or Experimental Procedures: Aderbasib was administered intraperitoneally at a dose of 50 mg/kg, 5 days per week, beginning four weeks after the establishment of SU-pcGBM2 NSG mice xenografts .

Results or Outcomes: Aderbasib robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts .

Aderbasib, also known as INCB-7839 or INCB007839, is a novel compound characterized by the chemical formula C21H28N4O5. It functions primarily as an inhibitor of the disintegrin and metalloproteinase (ADAM) family, specifically targeting ADAM10 and ADAM17. These enzymes are known for their role in shedding membrane proteins, which can influence various biological processes, including tumor cell proliferation and immune responses. By inhibiting these sheddases, Aderbasib has shown potential in reducing tumor growth and enhancing immune system activity against cancer cells .

  • Aderbasib inhibits a group of enzymes called ADAM metalloproteases, specifically ADAM10 and ADAM17 [].
  • These enzymes play a role in the shedding of growth factors on the surface of cancer cells [].
  • By inhibiting these enzymes, Aderbasib may limit the ability of cancer cells to grow and divide [].
  • Information on the specific toxicity of Aderbasib is limited due to discontinued development [].
  • However, as a research compound, it should be handled with care following standard laboratory safety protocols [].

Aderbasib's mechanism of action revolves around its ability to inhibit the enzymatic activities of ADAM10 and ADAM17. These metalloproteinases are involved in the cleavage of various substrates, including cytokines and receptor-ligand pairs that modulate immune responses. The inhibition of these enzymes leads to decreased shedding of important proteins that can otherwise promote tumor survival and immune evasion .

The

Aderbasib exhibits significant biological activity, particularly in the context of oncology. Its inhibition of ADAM10 and ADAM17 has been linked to reduced tumor cell proliferation and increased apoptosis in various cancer models. The compound has demonstrated robust antineoplastic activity in vivo, suggesting its potential utility as a therapeutic agent in cancer treatment .

Moreover, by preventing the shedding of key immune modulators, Aderbasib may enhance the immune response against tumors, making it a promising candidate for combination therapies with monoclonal antibodies like rituximab .

The synthesis of Aderbasib has been explored through various organic chemistry methods. While specific synthetic routes are proprietary to research institutions and pharmaceutical companies, general approaches involve multi-step synthesis starting from simpler organic molecules. Key steps typically include:

  • Formation of the core structure: Utilizing amine and acid derivatives to construct the central scaffold.
  • Functionalization: Introducing functional groups that enhance potency and selectivity for ADAM10 and ADAM17.
  • Purification: Employing techniques such as chromatography to isolate pure Aderbasib from reaction mixtures.

The exact methodologies may vary based on desired yield and purity levels .

Aderbasib is primarily being investigated for its applications in oncology. Its ability to inhibit sheddase activity positions it as a potential treatment for various cancers, particularly those characterized by high levels of ADAM10 and ADAM17 expression. Clinical trials are ongoing to evaluate its efficacy in combination with established therapies like monoclonal antibodies for conditions such as diffuse large B-cell lymphoma .

Additionally, due to its immunomodulatory effects, Aderbasib may find applications beyond oncology, potentially influencing autoimmune diseases where modulation of the immune response is beneficial .

Interaction studies involving Aderbasib have focused on its synergistic effects when combined with other therapeutic agents. Notably, it has been shown to enhance the efficacy of rituximab by preventing the shedding of CD16 (Fc gamma receptor IIa), thereby improving antibody-dependent cellular cytotoxicity against tumor cells .

These studies suggest that Aderbasib not only acts directly on tumor cells but also modulates immune cell behavior, making it a valuable addition to combination therapy regimens aimed at improving patient outcomes in cancer treatment .

Several compounds share similarities with Aderbasib in terms of their mechanism of action or target specificity. Here is a comparison highlighting their uniqueness:

Compound NameTarget Enzyme(s)MechanismUnique Features
INCB3619ADAM17InhibitorFocused on hematological cancers
MEDI3622ADAM10InhibitorDesigned for solid tumors
D1(A12)Multiple ADAMsInhibitorBroad-spectrum sheddase inhibition
D8ADAM10/ADAM17InhibitorPotent against both targets

Aderbasib stands out due to its oral bioavailability and robust antineoplastic activity across various cancer types, making it a versatile candidate for clinical development compared to other inhibitors that may have more limited applications or require different administration routes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.20597001 g/mol

Monoisotopic Mass

416.20597001 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9YL6NEJ3G

Drug Indication

Investigated for use/treatment in breast cancer.

Pharmacology

Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. Aderbasib represses the metalloproteinase sheddase activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or shedding soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.

Mechanism of Action

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
ADAM17 [HSA:6868] [KO:K06059]

Wikipedia

Aderbasib

Dates

Modify: 2023-08-15

Explore Compound Types